molecular formula C17H23N7O2 B2744497 N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine CAS No. 674337-10-1

N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B2744497
CAS No.: 674337-10-1
M. Wt: 357.418
InChI Key: JFVBDRTYOJHXNM-UHFFFAOYSA-N
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Description

N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is a complex organic compound that features a pyrimidine ring substituted with an amino group, a nitro group, and a benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving malononitrile and formamide under acidic conditions.

    Substitution Reactions:

    Attachment of the Benzylamine Moiety: The benzylamine group can be introduced via a nucleophilic substitution reaction using benzyl chloride and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzylamine groups, leading to the formation of corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the amino and benzylamine groups.

    Reduction: Amino derivatives from the reduction of the nitro group.

    Substitution: Various substituted benzylamine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized pyrimidines.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the binding affinity of various biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers and other materials to enhance their performance.

Mechanism of Action

The mechanism of action of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [6-Amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl]ethylbenzamide: This compound shares a similar pyrimidine core but differs in the substitution pattern.

    N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another structurally related compound with different substituents on the pyrimidine ring.

Uniqueness

The uniqueness of N4-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group and the benzylamine moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-N-benzyl-2-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2/c1-2-22-8-10-23(11-9-22)17-20-15(18)14(24(25)26)16(21-17)19-12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVBDRTYOJHXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=N2)NCC3=CC=CC=C3)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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